molecular formula C15H22O5 B12961547 Hexyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 90510-22-8

Hexyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B12961547
CAS No.: 90510-22-8
M. Wt: 282.33 g/mol
InChI Key: ZLUGESOGDIWBKF-UHFFFAOYSA-N
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Description

Hexyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a hexyl ester group attached to a benzoic acid derivative, specifically 4-hydroxy-3,5-dimethoxybenzoic acid

Properties

CAS No.

90510-22-8

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

hexyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C15H22O5/c1-4-5-6-7-8-20-15(17)11-9-12(18-2)14(16)13(10-11)19-3/h9-10,16H,4-8H2,1-3H3

InChI Key

ZLUGESOGDIWBKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3,5-dimethoxybenzoate derivatives.

    Reduction: Formation of hexyl 4-hydroxy-3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties.

Mechanism of Action

The mechanism of action of Hexyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexyl 4-hydroxy-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a hexyl ester group.

    Ethyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with an ethyl ester group.

    Propyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a propyl ester group.

The uniqueness of this compound lies in its hexyl ester group, which may impart different physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts.

Biological Activity

Hexyl 4-hydroxy-3,5-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to summarize key aspects.

Chemical Structure and Properties

This compound belongs to the class of benzoates and is characterized by a hexyl group attached to a phenolic structure containing two methoxy groups. Its molecular formula is C13H18O5C_{13}H_{18}O_5, and it exhibits properties typical of phenolic compounds, such as antioxidant activity.

Biological Activity

Antioxidant Properties
The compound has demonstrated significant antioxidant capabilities. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property is particularly important in therapeutic contexts where oxidative damage plays a role in disease progression.

Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory activities. This compound may modulate various biochemical pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity
Similar phenolic compounds have shown antimicrobial properties. This compound's structural features suggest it may interact with microbial membranes or enzymes, inhibiting growth or viability .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Free Radical Scavenging : The hydroxyl groups in the compound facilitate the donation of hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Inflammatory Pathways : It may influence the expression of pro-inflammatory cytokines and enzymes involved in inflammation.
  • Antimicrobial Mechanisms : The compound might disrupt microbial cell wall integrity or interfere with metabolic processes essential for microbial survival .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity in Cancer Cells : A study on methoxystilbenes revealed that derivatives showed significant cytotoxic effects against various cancer cell lines. Although not directly tested on this compound, these findings suggest potential anti-cancer properties that warrant further investigation .
  • Inflammation Models : In models of inflammation, related phenolic compounds have been shown to reduce inflammatory markers significantly. This suggests that this compound could similarly modulate inflammatory responses.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activities
This compoundHexyl group; two methoxy groupsAntioxidant; anti-inflammatory; antimicrobial
Methyl 4-hydroxy-3,5-dimethoxybenzoateMethyl ester instead of hexylAntioxidant; less lipophilic
Ethyl 4-hydroxy-3-methoxybenzoateEthyl group instead of hexylLower molecular weight; similar activities
Phenyl 2-hydroxy-4,5-dimethoxybenzoateDifferent substitution patternPotentially different biological activities

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